4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate
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Overview
Description
The compound 4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic molecule featuring a triazole ring, a sulfanyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group is added via an acetylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the triazole derivative with the phenyl acetate moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetate ester or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s triazole ring and sulfanyl group are of interest in the design of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism of action of 4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or triggering a biological response. The triazole ring can interact with metal ions or proteins, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the triazole ring and sulfanyl group.
Phenylephrine: Contains a phenyl ring and an amine group, but differs significantly in structure and function.
Disilane-bridged compounds: Feature unique electronic properties due to Si-Si bonds, but differ in their overall structure and applications.
Uniqueness
The uniqueness of 4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate lies in its combination of a triazole ring, sulfanyl group, and acetate ester, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-[[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C27H25N5O3S/c1-18-9-11-22(12-10-18)26-30-31-27(32(26)23-7-5-4-6-8-23)36-17-25(34)29-28-19(2)21-13-15-24(16-14-21)35-20(3)33/h4-16H,17H2,1-3H3,(H,29,34)/b28-19+ |
InChI Key |
IDRIPQHUGSWXGU-TURZUDJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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